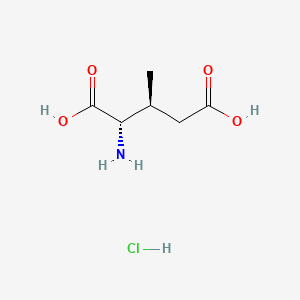

(2S,3S)-3-Methylglutamic Acid Hydrochloride Salt

Description

BenchChem offers high-quality (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S)-2-amino-3-methylpentanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-3(2-4(8)9)5(7)6(10)11;/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11);1H/t3-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUHLZXMNQGWBG-WINKWTMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858045 | |

| Record name | (3S)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910548-22-0 | |

| Record name | (3S)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Stereospecific Landscape of 3-Methylglutamic Acid: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Chirality, the Unseen Architect of Biological Function

In the intricate world of molecular interactions that govern life, stereochemistry is a paramount, yet often underappreciated, determinant of biological activity. For researchers, scientists, and drug development professionals, a deep understanding of the stereospecific properties of a molecule is not merely an academic exercise but a critical necessity for the rational design of effective and safe therapeutics. This guide delves into the stereospecific nuances of 3-methylglutamic acid, a fascinating molecule with four distinct stereoisomers, each possessing a unique biological signature.

3-Methylglutamic acid, by virtue of its two stereocenters at the C2 and C3 positions, exists as four stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The spatial arrangement of the amino, carboxyl, and methyl groups dictates how each isomer interacts with the chiral environments of enzymes and receptors, leading to profoundly different physiological effects. This technical guide will provide an in-depth exploration of the synthesis, resolution, enzymatic interactions, and analytical characterization of these stereoisomers, offering a comprehensive resource for harnessing their potential in research and drug development.

The Synthetic Challenge: Stereocontrolled Access to the Four Isomers

The ability to selectively synthesize each of the four stereoisomers of 3-methylglutamic acid is fundamental to exploring their individual properties. The synthetic strategies often rely on asymmetric synthesis or the diastereoselective functionalization of chiral precursors.

Biosynthesis of (2S,3R)-3-Methylglutamic Acid

Nature provides an elegant blueprint for the synthesis of the (2S,3R)-stereoisomer, which is found in nonribosomal lipopeptide antibiotics like daptomycin.[1] The biosynthesis involves the S-adenosyl-L-methionine (SAM)-dependent methylation of α-ketoglutarate to yield (3R)-methyl-2-oxoglutarate, catalyzed by the methyltransferase GlmT.[1] This intermediate is then stereospecifically transaminated to produce (2S,3R)-3-methylglutamic acid.[1] This biosynthetic pathway highlights the inherent stereospecificity of enzymatic reactions.

"alpha_ketoglutarate" [label="α-Ketoglutarate"]; "methyl_oxo" [label="(3R)-Methyl-2-oxoglutarate"]; "methyl_glu" [label="(2S,3R)-3-Methylglutamic Acid"]; "glmT" [label="GlmT (Methyltransferase)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "transaminase" [label="Transaminase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "sam" [label="SAM", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "sah" [label="SAH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "amino_donor" [label="Amino Donor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "keto_acid" [label="Keto Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"alpha_ketoglutarate" -> "methyl_oxo" [label=""]; "glmT" -> "methyl_oxo" [arrowhead=none]; "sam" -> "glmT" [dir=back]; "sah" -> "glmT"; "methyl_oxo" -> "methyl_glu"; "transaminase" -> "methyl_glu" [arrowhead=none]; "amino_donor" -> "transaminase" [dir=back]; "keto_acid" -> "transaminase"; }

Caption: Biosynthetic pathway of (2S,3R)-3-methylglutamic acid.Asymmetric Chemical Synthesis

The chemical synthesis of the other stereoisomers often employs chiral auxiliaries or catalysts to control the stereochemistry. A notable approach for the synthesis of (2S,3S)-3-methylglutamine, a derivative of 3-methylglutamic acid, involves the Michael addition of a chiral nickel(II) complex of a glycine Schiff base.[2][3] This method allows for high diastereoselectivity in the formation of the new stereocenters.[2]

While detailed protocols for all four isomers are dispersed throughout the literature, a general strategy for accessing the (2R,3R) and (2R,3S) isomers involves the use of opposite enantiomers of chiral starting materials or catalysts. For instance, the Sharpless asymmetric aminohydroxylation can be a key step in establishing the desired stereochemistry in precursors to hydroxyaspartic acid, a related structure.[4] The diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines is another powerful strategy that can be adapted, where the choice of the organometallic reagent can even switch the diastereofacial selectivity.[5]

Resolution of Stereoisomers: Isolating the Pure Enantiomers and Diastereomers

When a synthesis yields a mixture of stereoisomers, efficient resolution techniques are required to isolate each component in its pure form.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers. Hydrolases, such as lipases and esterases, are commonly employed for this purpose.[6][7] The principle lies in the differential rate of reaction of the enzyme with the two enantiomers in a racemic mixture. For 3-methylglutamic acid, this would typically involve the esterification of the carboxylic acid groups, followed by selective hydrolysis of one enantiomer's ester group by the enzyme.

For example, a racemic mixture of dimethyl 3-methylglutamate can be subjected to hydrolysis by pig liver esterase (PLE).[8][9][10] PLE is known to exhibit stereoselectivity in the hydrolysis of diesters, which could potentially lead to the isolation of an enantioenriched monoester and the unreacted diester of the opposite configuration.[8][11]

Table 1: Hypothetical Enzymatic Resolution of Racemic Dimethyl 3-Methylglutamate

| Substrate | Enzyme | Product 1 (Monoester) | Product 2 (Unreacted Diester) | Expected Enantiomeric Excess (e.e.) |

| (±)-Dimethyl 3-methylglutamate | Pig Liver Esterase | (+)-Monomethyl 3-methylglutamate | (-)-Dimethyl 3-methylglutamate | High |

| (±)-Dimethyl 3-methylglutamate | Lipase from Candida antarctica | (-)-Monomethyl 3-methylglutamate | (+)-Dimethyl 3-methylglutamate | High |

Note: The specific enantioselectivity would need to be determined experimentally.

Chiral Chromatography

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is an indispensable tool for both the analytical and preparative separation of stereoisomers. The separation is based on the differential interactions of the enantiomers with the chiral selector immobilized on the stationary phase.

Experimental Protocol: Chiral HPLC Separation of 3-Methylglutamic Acid Stereoisomers

-

Column Selection: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative, is a good starting point.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral HPLC. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic analytes) can improve peak shape and resolution.

-

Detection: UV detection is commonly used if the molecule has a chromophore. If not, a universal detector like a charged aerosol detector (CAD) or mass spectrometer (MS) can be employed.

-

Optimization: The mobile phase composition, flow rate, and column temperature should be optimized to achieve baseline separation of all four stereoisomers.

"sample" [label="Mixture of Stereoisomers"]; "injection" [label="Injection"]; "column" [label="Chiral HPLC Column", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; "separation" [label="Differential Interaction\nwith CSP"]; "detection" [label="Detection (UV/MS)"]; "chromatogram" [label="Chromatogram with\nSeparated Peaks", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

"sample" -> "injection"; "injection" -> "column"; "column" -> "separation"; "separation" -> "detection"; "detection" -> "chromatogram"; }

Caption: Workflow for chiral HPLC separation of stereoisomers.Stereospecific Enzymatic Interactions

The biological effects of 3-methylglutamic acid stereoisomers are mediated by their stereospecific interactions with enzymes.

Glutamate Decarboxylase

Glutamate decarboxylase (GAD) is the enzyme responsible for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.[12][13] Studies on the stereochemistry of GAD have shown that the decarboxylation of L-glutamic acid occurs with retention of configuration.[14] When L-α-methylglutamic acid is used as a substrate, the decarboxylation also proceeds with retention of configuration, producing levorotatory γ-aminovaleric acid.[14] This suggests that the stereochemistry at the C2 position is critical for substrate recognition and catalysis by GAD. It is highly probable that only the (2S)-isomers of 3-methylglutamic acid would be substrates for GAD, and the stereochemistry at the C3 position would likely influence the reaction rate.

Aminotransferases

Aminotransferases, also known as transaminases, are a class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid.[15] The stereospecificity of these enzymes is crucial for amino acid metabolism. The biosynthesis of (2S,3R)-3-methylglutamic acid involves a stereospecific transamination step.[1] It is expected that different stereoisomers of 3-methylglutamic acid will exhibit varying degrees of substrate activity and stereoselectivity with different aminotransferases.[16] This has significant implications for the metabolic fate of each isomer in a biological system.

Pharmacological and Drug Development Implications

The distinct stereoisomers of 3-methylglutamic acid are anticipated to have different pharmacological profiles, making them valuable tools for probing biological systems and as potential therapeutic agents.

Excitatory and Neuroprotective Effects

As an analog of glutamic acid, the major excitatory neurotransmitter in the central nervous system, 3-methylglutamic acid stereoisomers are likely to interact with glutamate receptors.[17] The excitatory and neurotoxic effects of glutamate are well-documented, and glutamate antagonists are being investigated for their neuroprotective effects in conditions like stroke and traumatic brain injury.[18][19] It is plausible that some stereoisomers of 3-methylglutamic acid may act as agonists, antagonists, or partial agonists at different glutamate receptor subtypes (e.g., NMDA, AMPA, and kainate receptors).[20][21] The stereochemistry will undoubtedly play a critical role in determining the affinity and efficacy at these receptors. For instance, studies with other glutamate analogs have shown that the stereochemical configuration is a key determinant of their agonist or antagonist activity.[20] A new glutamic acid derivative, neuroglutam, has shown neuroprotective and antioxidant properties in models of cerebral ischemia.[22]

Chirality in Drug Design

The importance of stereochemistry in drug development cannot be overstated. Often, one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects.[23] Therefore, the development of single-enantiomer drugs is a major focus in the pharmaceutical industry. The individual stereoisomers of 3-methylglutamic acid represent distinct pharmacological entities. A thorough characterization of the biological activity of each isomer is essential for identifying potential therapeutic applications, such as in the treatment of neurological disorders.

Conclusion: A Call for Stereospecific Investigation

The four stereoisomers of 3-methylglutamic acid represent a compelling case study in the profound impact of stereochemistry on biological function. This guide has provided a framework for understanding the synthesis, separation, and potential biological significance of these distinct molecular entities. For researchers and drug development professionals, the path forward is clear: a rigorous, stereospecific investigation of each isomer is required to unlock their full potential. The development of stereoselective synthetic routes, efficient resolution techniques, and comprehensive pharmacological profiling will be instrumental in harnessing the unique properties of each stereoisomer for the advancement of science and medicine.

References

- Yuan, H., et al. (2012). Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides.

- Tokairin, Y., et al. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids, 51(3), 419-432.

- Sato, D., et al. (2023). Mechanisms of Sugar Aminotransferase-like Enzymes to Synthesize Stereoisomers of Non-proteinogenic Amino Acids in Natural Product Biosynthesis. ACS Chemical Biology, 18(2), 433-441.

- Kaku, D. A., Giffard, R. G., & Choi, D. W. (1993). Neuroprotective effects of glutamate antagonists and extracellular acidity. Science, 260(5113), 1516-1518.

- Krogsgaard-Larsen, P., et al. (1982). Glutamic acid agonists. Stereochemical and conformational studies of DL-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and related compounds. Neuroscience Letters, 31(3), 313-317.

- Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). A Study of Stereoselective Hydrolysis of Symmetrical Diesters with Pig Liver Esterase. Journal of the American Chemical Society, 104(25), 7294-7299.

- Kamal, A., et al. (2015).

- Soloshonok, V. A., & Konno, H. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids, 51(3), 419-432.

- D'Aniello, A., et al. (2021). Enantiomers of 2-methylglutamate and 2-methylglutamine selectively impact mouse brain metabolism and behavior.

- Yamada, H., & O'Leary, M. H. (1978). Stereochemistry of reactions catalyzed by glutamate decarboxylase. Biochemistry, 17(4), 669-672.

- Shah, U. H., & Shah, R. H. (2019). Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development. Current Drug Discovery Technologies, 16(3), 257-266.

- Fernández-Ibáñez, M. Á., & Maciá, B. (2014). Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity. European Journal of Organic Chemistry, 2014(18), 3783-3790.

- Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.

- Gais, H. J., & Lukas, K. L. (1984). Enhanced stereoselectivity in pig liver esterase catalysed diester hydrolysis. The role of a competitive nucleophile. Tetrahedron Letters, 25(14), 1431-1434.

- Contini, A., et al. (2009). Neuroprotective effects of the novel glutamate transporter inhibitor (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]. Journal of Pharmacology and Experimental Therapeutics, 330(1), 123-134.

- Khalaf, J. K., & Datta, A. (2008). A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. Amino Acids, 35(2), 507-510.

- Yoshimura, T., Jhee, K. H., Esaki, N., & Soda, K. (1993). Stereochemistry and Evolution of Aminotransferases. Bulletin of the Institute for Chemical Research, Kyoto University, 71(5-6), 368-376.

- Cieślik, P., et al. (2021). Glutamic Acid Decarboxylase Concentration Changes in Response to Stress and Altered Availability of Glutamic Acid in Rabbit (Oryctolagus cuniculus) Brain Limbic Structures. International Journal of Molecular Sciences, 22(4), 1681.

- Jakubczyk, K., et al. (2020). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Molecules, 25(23), 5767.

- Jones, J. B., & Hinks, R. S. (1986). Asymmetric ester hydrolysis with pig-liver esterase. Canadian Journal of Chemistry, 64(5), 904-909.

- Yang, J., et al. (2011). Highly Diastereoselective Synthesis of Quaternary α-Trifluoromethyl α-Amino Acids. Organic Letters, 13(21), 5704-5707.

- Wu, S. H., & Guo, Z. W. (1992). Kinetic resolution of amino acid esters catalyzed by lipases. Tetrahedron Letters, 33(21), 2957-2960.

- Schousboe, A., et al. (1995). Stimulation of glutamine synthetase activity by excitatory amino acids in astrocyte cultures derived from aged mouse cerebral hemispheres may be associated with non-N-methyl-D-aspartate receptor activation.

- Li, B., et al. (2018). Mass spectrometry imaging–based assays for aminotransferase activity reveal a broad substrate spectrum for a previously uncharacterized enzyme. The Journal of Biological Chemistry, 293(17), 6331-6340.

- Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Tetrahedron: Asymmetry, 2(3), 183-186.

- Madsen, U., et al. (2001). Synthesis and pharmacology of 3-isoxazolol amino acids as selective antagonists at group I metabotropic glutamic acid receptors. Journal of Medicinal Chemistry, 44(18), 2977-2986.

- Martin, D. L., & Martin, S. B. (1991). In vitro activity of glutamate decarboxylase types, 65 and 67 in GABAergic brain-regions sleeping-process related. Neurochemical Research, 16(3), 215-226.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11412540, 3-Methylglutamic acid. Retrieved January 24, 2026 from [Link].

- Francis, C. J., & Jones, J. B. (1988). Enzymes in organic synthesis. 44. Stereoselective pig liver esterase-catalyzed hydrolyses of 3-substituted glutarate diesters of compactin-synthon interest. The Journal of Organic Chemistry, 53(13), 3096-3100.

- Taylor, M. S., & Jacobsen, E. N. (2006). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society, 128(49), 15884-15885.

- Sato, D., et al. (2023). Supplementary Information: Mechanisms of Sugar Aminotransferase-like Enzymes to Synthesize Stereoisomers of Non-proteinogenic Amino Acids. ACS Chemical Biology.

- Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(18), 2795-2800.

- Seck, R., et al. (2017).

- Kumari, S., et al. (2020). Neuroprotective Mechanisms of Taurine against Ischemic Stroke. Molecules, 25(17), 3889.

- Martin, D. L., & Rimvall, K. (1993). Regulatory properties of brain glutamate decarboxylase. Neurochemical Research, 18(4), 405-413.

- Choi, D. W. (1995). Excitatory Amino Acid Neurotoxicity.

- Wang, Y., et al. (2023). Pig Liver Esterase Hydrolysis of 2-Arachidonoglycerol Exacerbates PRRSV-Induced Inflammation via PI3K-Akt-NF-κB Pathway. International Journal of Molecular Sciences, 24(13), 10891.

- Gourbeyre, L., et al. (2024). Stereoselective synthesis of γ‐amino alcohols catalysed by an aldolase‐transaminase bienzymatic tandem reaction.

- Clayden, J. (2012). Asymmetric Synthesis. University of York Lecture Notes.

- Albers, G. W., et al. (1995). Clinical experience with excitatory amino acid antagonist drugs. Stroke, 26(2), 298-304.

- Pinal-Calvillo, R., et al. (2014). Glutamate decarboxylase and its isoforms.

- Tyurenkov, I. N., et al. (2015). Neuroprotective and Antioxidant Effects of Neuroglutam in Cerebral Ischemia. Bulletin of Experimental Biology and Medicine, 159(3), 365-367.

- Domino, E. F. (2010). Ketamine. Wikipedia.

- de la Torre, A., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.

- Palmeira, D. J., Abreu, J. C., & Andrade, L. H. (2011). Lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols. Molecules, 16(11), 9697-9713.

- Soloshonok, V. A., & Konno, H. (2020). Asymmetric synthesis of (S)-3-methyleneglutamic acid and its N-Fmoc derivative via Michael addition-elimination reaction of chiral glycine Ni (II)

- Kumar, R., Hassan, M., & Pahuja, K. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3), 220-222.

Sources

- 1. Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates | MDPI [mdpi.com]

- 7. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Enhanced stereoselectivity in pig liver esterase catalysed diester hydrolysis. The role of a competitive nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulatory properties of brain glutamate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stereochemistry of reactions catalyzed by glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mass spectrometry imaging–based assays for aminotransferase activity reveal a broad substrate spectrum for a previously uncharacterized enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of Sugar Aminotransferase-like Enzymes to Synthesize Stereoisomers of Non-proteinogenic Amino Acids in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Excitatory Amino Acid Neurotoxicity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Neuroprotective effects of glutamate antagonists and extracellular acidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical experience with excitatory amino acid antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Glutamic acid agonists. Stereochemical and conformational studies of DL-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and pharmacology of 3-isoxazolol amino acids as selective antagonists at group I metabotropic glutamic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective and Antioxidant Effects of Neuroglutam in Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (2S,3S)-3-Methylglutamic Acid Hydrochloride

Document Version: 1.0

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution, handling, and storage of (2S,3S)-3-Methylglutamic Acid Hydrochloride (CAS: 910548-22-0). As a crucial research tool, particularly in neuroscience as a selective kainate receptor agonist, proper preparation of this compound is paramount for experimental reproducibility and success. These protocols are grounded in the physicochemical properties of the molecule and related compounds, offering a framework for creating stable, ready-to-use solutions for a variety of experimental paradigms.

Introduction and Physicochemical Profile

(2S,3S)-3-Methylglutamic Acid Hydrochloride is a derivative of the excitatory amino acid L-glutamic acid. The introduction of a methyl group at the 3-position and its specific stereochemistry confer selectivity for ionotropic glutamate receptors, particularly the kainate subtype. This selectivity makes it a valuable tool for dissecting the roles of these receptors in synaptic transmission, plasticity, and neurological disorders.

A thorough understanding of its chemical and physical properties is the foundation for developing a robust dissolution protocol. While specific experimental data for this derivative is limited, we can extrapolate from the well-characterized parent compound, L-glutamic acid, and fundamental chemical principles.

Table 1: Physicochemical Properties of (2S,3S)-3-Methylglutamic Acid Hydrochloride

| Property | Value | Source |

| IUPAC Name | (2S,3S)-2-amino-3-methylpentanedioic acid;hydrochloride | [1] |

| CAS Number | 910548-22-0 | [1] |

| Molecular Formula | C₆H₁₂ClNO₄ | [1] |

| Molecular Weight | 197.62 g/mol | [1] |

| pKa₁ (α-carboxyl) | ~2.19 (estimated) | |

| pKa₂ (side-chain carboxyl) | ~4.25 (estimated) | |

| pKa₃ (α-amino) | ~9.67 (estimated) |

Note: pKa values are estimated based on those of L-glutamic acid. The presence of the methyl group may cause slight deviations.

The compound is supplied as a hydrochloride salt, meaning that when dissolved in a neutral solvent like water, it will generate a mildly acidic solution. The charge state of the molecule, and thus its interaction with biological targets and its solubility, is dependent on the pH of the solution relative to its pKa values.

Strategic Solvent Selection

The choice of solvent is dictated by the intended application. For biological assays, aqueous buffers are preferred, while for creating high-concentration stock solutions, an organic solvent like DMSO may be more suitable. The following decision-making framework can guide your selection.

Caption: Solvent selection workflow for (2S,3S)-3-Methylglutamic Acid HCl.

Aqueous Solvents (Water, Buffers)

For most biological applications, including cell culture and electrophysiology, dissolving the compound directly in the experimental buffer (e.g., Phosphate-Buffered Saline (PBS), Artificial Cerebrospinal Fluid (aCSF)) is the ideal approach. Based on data from the parent compound, L-glutamic acid hydrochloride, good solubility in water is expected.[2]

-

Rationale: Direct dissolution in the final buffer avoids potential solvent effects from organic solvents like DMSO and ensures pH and osmolarity are compatible with the biological system.

-

Causality: As a hydrochloride salt of a polar amino acid, the molecule is well-suited for solvation by polar water molecules.

Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of compounds.[3] It is the solvent of choice for creating high-concentration stock solutions that can be stored frozen and diluted into aqueous media for experiments.

-

Rationale: Creating a concentrated stock minimizes the volume of solvent added to the final experimental setup, which is critical when the solvent itself may have biological effects.

-

Trustworthiness: A validated, high-concentration stock solution ensures consistency across multiple experiments. However, it is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid off-target effects.

Experimental Protocol for Dissolution

This protocol provides a self-validating system for achieving complete dissolution while preserving the integrity of the compound.

Caption: Step-by-step workflow for dissolving (2S,3S)-3-Methylglutamic Acid HCl.

Step-by-Step Methodology

-

Preparation: In a laminar flow hood, accurately weigh the desired amount of (2S,3S)-3-Methylglutamic Acid Hydrochloride powder into a sterile conical tube of appropriate volume.

-

Solvent Addition: Add approximately 70-80% of the final desired volume of your chosen solvent (e.g., sterile water, PBS, or DMSO) to the tube.

-

Initial Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a dark background to check for undissolved particles.

-

Assisted Dissolution (If Necessary):

-

Sonication: If particles remain, place the tube in a sonicating water bath for 5-10 minute intervals. After each interval, vortex and visually inspect. Sonication provides mechanical energy to break up aggregates without excessive heating.

-

Gentle Warming: As a final resort, place the tube in a water bath set to no higher than 37°C. Agitate intermittently.

-

Expert Causality: Crucial Warning: Glutamic acid in acidic aqueous solutions can undergo intramolecular cyclization to form pyroglutamic acid, a reaction accelerated by heat.[4] While gentle warming can increase the rate of dissolution, prolonged exposure or higher temperatures risk degrading the compound. This step must be performed with caution and for the minimum time necessary.

-

-

Final Volume Adjustment: Once the solid is completely dissolved, add the remaining solvent to reach the final target volume (QS). Invert the tube several times to ensure a homogenous solution.

-

Sterilization and Clarification: For biological applications, sterile filter the final solution through a 0.22 µm syringe filter into a new sterile container. This removes any potential microbial contaminants and residual microparticulates.

Preparation and Storage of Stock Solutions

Proper storage is essential to maintain the potency and stability of the compound over time.

Stock Solution Preparation

-

For aqueous stocks, a concentration of 10-50 mM is typically achievable and practical.

-

For DMSO stocks, higher concentrations (e.g., 100 mM) are often possible, allowing for greater dilution into experimental media.

Storage Recommendations

The primary stability concern is the conversion to pyroglutamic acid in aqueous solutions.[2][4] Therefore, storage conditions should be chosen to minimize this degradation pathway.

Table 2: Recommended Storage Conditions for (2S,3S)-3-Methylglutamic Acid Hydrochloride Solutions

| Solution Type | Short-Term Storage (≤1 week) | Long-Term Storage (>1 week) | Rationale |

| Aqueous Buffer | 2-8°C, protected from light | Aliquot and store at -20°C or -80°C | Minimizes degradation and freeze-thaw cycles. |

| DMSO Stock | 2-8°C, protected from light | Aliquot and store at -20°C or -80°C | DMSO has a high freezing point (~18.5°C). Ensure it is fully thawed and vortexed before use. |

-

Trustworthiness: Aliquoting is a critical self-validating step. It prevents contamination of the entire stock and avoids repeated freeze-thaw cycles, which can degrade the compound and introduce water into DMSO stocks.

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Incomplete Dissolution | Exceeded solubility limit; Insufficient energy input. | 1. Increase solvent volume to lower the concentration. 2. Continue sonication. 3. Use gentle warming (≤37°C) with caution. 4. For aqueous solutions, consider preparing a more concentrated stock in DMSO first. |

| Precipitation After Diluting DMSO Stock into Buffer | The compound is less soluble in the final aqueous buffer than in DMSO. | 1. Ensure the final concentration is below the compound's aqueous solubility limit. 2. Add the DMSO stock to the buffer dropwise while the buffer is being vortexed to ensure rapid mixing. 3. Slightly warm the buffer before adding the DMSO stock. |

| Loss of Compound Activity Over Time | Degradation to inactive pyroglutamic acid; Repeated freeze-thaw cycles. | 1. Prepare fresh solutions for critical experiments. 2. Ensure solutions are properly aliquoted and stored at ≤-20°C. 3. Avoid prolonged storage of aqueous solutions, especially at room temperature or 4°C. |

Safety and Handling Precautions

As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling (2S,3S)-3-Methylglutamic Acid Hydrochloride in its powdered form and in solution. Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation. The solution is acidic and should be handled with care to prevent contact with skin and eyes.

References

-

PubChem. (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt. National Center for Biotechnology Information. [Link]

-

Kim, H. J., Kim, J. H., & Kim, K. R. (2014). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of the Korean Chemical Society, 58(3), 302-308. [Link]

-

Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

University of Calgary. Table of pKa and pI values for Amino Acids. [Link]

-

ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

- 1. (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt | C6H12ClNO4 | CID 71750364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Establishing Analytical Fidelity in Metabolic Research

An Application Guide for the Use of (2S,3S)-3-Methylglutamic Acid as a Reference Standard

(2S,3S)-3-Methylglutamic Acid is a methylated derivative of the non-essential amino acid, L-glutamic acid. While not a proteinogenic amino acid, its stereoisomers play significant roles in biochemistry and pharmacology. The precise stereochemical configuration of such molecules is paramount, as biological systems, particularly enzymes and receptors, exhibit high stereospecificity. For instance, studies have shown that certain peptide synthetases are specific for the (2S,3R)-stereoisomer of 3-methylglutamate, excluding the (2S,3S) form, which underscores the need for stereochemically pure standards in research.[1]

The primary value of (2S,3S)-3-Methylglutamic Acid as a reference standard lies in its application in analytical chemistry, particularly for the identification and quantification of related metabolites in complex biological matrices. It serves as an indispensable tool for developing and validating robust analytical methods, ensuring accuracy in clinical diagnostics and metabolic research. Its structural relationship to biomarkers for certain inborn errors of metabolism, such as 3-methylglutaconic aciduria, makes it a critical component for differential diagnosis and for studying the pathophysiology of these disorders.[2][3][4] This guide provides detailed protocols for the use of (2S,3S)-3-Methylglutamic Acid in modern analytical workflows.

Physicochemical Characterization

A well-defined reference standard begins with a thorough understanding of its fundamental physical and chemical properties. These data are essential for accurate preparation of standard solutions and for setting parameters in various analytical instruments.

| Property | Value | Source |

| CAS Number | 33511-70-5 | [5] |

| Molecular Formula | C₆H₁₁NO₄ | [5] |

| Molecular Weight | 161.16 g/mol | [5] |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

| Boiling Point | 329.4 ± 32.0 °C at 760 mmHg | [5] |

Application 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

Principle of Causality: Direct UV detection of non-aromatic amino acids like 3-methylglutamic acid is challenging due to their lack of a strong chromophore.[6] Therefore, a pre-column derivatization step is employed to attach a UV-active tag to the amino acid. This guide utilizes o-Phthaldialdehyde (OPA) in the presence of a thiol, which reacts with the primary amine of (2S,3S)-3-Methylglutamic Acid to form a highly fluorescent and UV-absorbent isoindole derivative, enabling sensitive detection.

Experimental Protocol: HPLC-UV

-

Materials and Reagents:

-

(2S,3S)-3-Methylglutamic Acid reference standard

-

HPLC-grade Acetonitrile (ACN) and Water

-

Boric Acid Buffer (0.4 M, pH 10.2)

-

o-Phthaldialdehyde (OPA) reagent solution

-

3-Mercaptopropionic acid (3-MPA)

-

Biological matrix (e.g., urine)

-

0.22 µm syringe filters

-

-

Standard Solution Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of (2S,3S)-3-Methylglutamic Acid and dissolve it in 10 mL of HPLC-grade water to create a 1 mg/mL stock solution.

-

Working Standards: Perform serial dilutions of the stock solution with water to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation (Urine):

-

Thaw frozen urine samples at room temperature.

-

Vortex the sample to ensure homogeneity.

-

Centrifuge at 10,000 x g for 10 minutes to pellet particulate matter.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered urine 1:10 with HPLC-grade water prior to derivatization.

-

-

Automated Pre-Column Derivatization:

-

In the autosampler, mix 10 µL of the standard or prepared sample with 40 µL of OPA/3-MPA derivatizing agent.

-

Allow the reaction to proceed for 2 minutes at room temperature before injection.

-

-

HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 25 mM Sodium Phosphate, pH 7.2 |

| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10, v/v/v) |

| Gradient | 0-5 min, 2% B; 5-20 min, 2-50% B; 20-22 min, 50-100% B; 22-25 min, 100% B; 25-27 min, 100-2% B; 27-30 min, 2% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 338 nm |

| Injection Volume | 10 µL |

-

Data Analysis and Validation:

-

Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

-

Perform a linear regression to determine the equation of the line and the correlation coefficient (R² > 0.99).

-

Quantify the (2S,3S)-3-Methylglutamic Acid concentration in the sample by interpolating its peak area from the calibration curve.

-

Workflow Diagram: HPLC-UV Analysis

Application 3: High-Sensitivity Quantification by LC-MS/MS

Principle of Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for quantifying low-abundance metabolites in complex biological fluids. [7]The method utilizes a mass spectrometer to selectively monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) for the analyte, effectively eliminating matrix interference and allowing for quantification at nanomolar levels.

Experimental Protocol: LC-MS/MS

-

Materials and Reagents:

-

(2S,3S)-3-Methylglutamic Acid reference standard

-

Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., ¹³C₆,¹⁵N₁-(2S,3S)-3-Methylglutamic Acid)

-

LC-MS grade Acetonitrile, Methanol, and Water

-

LC-MS grade Formic Acid

-

-

Standard and Sample Preparation:

-

Prepare stock and working standards of (2S,3S)-3-Methylglutamic Acid as described in the HPLC protocol.

-

Prepare biological samples (e.g., plasma, urine) using a simple protein precipitation step. Add 3 volumes of ice-cold methanol (containing the SIL-IS) to 1 volume of sample.

-

Vortex and centrifuge at 15,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Method Parameters:

| Parameter | Condition |

| LC System | UPLC or HPLC System |

| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | High organic to low organic (typical for HILIC) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 45 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MRM Transition | Precursor Ion [M+H]⁺: m/z 162.1 -> Product Ion: (To be determined by infusion) |

| Collision Energy | To be optimized for the specific instrument |

-

Data Analysis:

-

Quantification is based on the ratio of the peak area of the analyte to the peak area of the stable isotope-labeled internal standard.

-

Construct a calibration curve using this ratio to mitigate matrix effects and ensure high accuracy.

-

Workflow Diagram: LC-MS/MS Analysis

Metabolic Relevance: A Tool for Investigating 3-Methylglutaconic Aciduria

3-Methylglutaconic Aciduria (3-MGA-uria) is a group of inherited metabolic disorders characterized by the elevated urinary excretion of 3-methylglutaconic acid (3-MGA) and 3-methylglutaric acid. [8]Type I of this disorder is a defect in the leucine catabolism pathway, specifically in the enzyme 3-methylglutaconyl-CoA hydratase. [4][9]Other forms are linked to broader mitochondrial dysfunction. [4] The accurate diagnosis and study of these conditions rely on analytical methods that can distinguish between various structurally similar organic acids. While (2S,3S)-3-Methylglutamic Acid is not a primary biomarker for 3-MGA-uria, its structural similarity to pathway intermediates makes it an essential reference standard. It is used to:

-

Establish Chromatographic Resolution: Ensure that the analytical method can separate key biomarkers like 3-MGA from other potentially interfering compounds, including isomers of methylglutamic acid.

-

Validate Stereospecific Assays: Help in the development of chiral separation methods to investigate the stereochemistry of metabolites in affected patients.

-

Explore Alternate Metabolic Pathways: Serve as a standard to investigate potential shunts or alternative metabolic fates of intermediates in the leucine degradation pathway when the primary route is blocked.

Diagram: Simplified Leucine Catabolism Pathway

Conclusion

(2S,3S)-3-Methylglutamic Acid is a high-value reference standard crucial for the advancement of metabolic research and clinical diagnostics. Its proper use in validated analytical methods, such as HPLC, NMR, and LC-MS/MS, ensures the accuracy, precision, and reliability of experimental results. By providing the means for unambiguous identification, structural confirmation, and precise quantification, this reference material empowers researchers to dissect complex biochemical pathways and improve the understanding and diagnosis of metabolic disorders.

References

-

(2s,3s)-3-Methylglutamic acid | CAS#:33511-70-5 | Chemsrc . Chemsrc.com. Available from: [Link]

-

Syntheses of (2S,3R)- and (2S,3S)-3-methylglutamic acid . RSC Publishing. Available from: [Link]

-

Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides . PubMed. Available from: [Link]

-

Ryan, R. O., et al. (2019). 3-Methylglutaric acid in energy metabolism . Clinica Chimica Acta. Available from: [Link]

-

Wortmann, S. B., et al. (2010). The 3-methylglutaconic acidurias: what's new? . Journal of Inherited Metabolic Disease. Available from: [Link]

-

3-Methylglutaconic aciduria . Wikipedia. Available from: [Link]

-

Sato, Y., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias . Metabolites. Available from: [Link]

-

Analysis of Amino Acids by HPLC . Agilent Technologies. Available from: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. Available from: [Link]

-

3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH . The American Journal of Human Genetics. Available from: [Link]

-

Determination of amino acid without derivatization by using HPLC - HILIC column . Journal of Chemical and Pharmaceutical Research. Available from: [Link]

Sources

- 1. Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methylglutaric acid in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2s,3s)-3-Methylglutamic acid | CAS#:33511-70-5 | Chemsrc [chemsrc.com]

- 6. jocpr.com [jocpr.com]

- 7. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 8. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]

- 9. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of 3-Methylglutamic Acid Isomers

Welcome to the technical support center for the chiral separation of 3-methylglutamic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating the four stereoisomers of 3-methylglutamic acid: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). As this molecule contains two chiral centers, you are dealing with two pairs of enantiomers which are diastereomeric to each other. This presents a unique and significant analytical challenge.[1][2]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Q1: Why is separating the four isomers of 3-methylglutamic acid so difficult?

A1: The difficulty arises from the molecule's structure. You have two pairs of enantiomers ((2S,3R)/(2R,3S) and (2S,3S)/(2R,3R)). Enantiomers have identical physical and chemical properties in an achiral environment, making them inseparable on standard achiral columns like a C18.[3] Diastereomers ((2S,3R) vs. (2S,3S), for example) have different physical properties and can sometimes be separated on achiral phases, but this is often inefficient. A successful method requires a chiral stationary phase (CSP) that can first separate the two diastereomeric pairs from each other and then resolve the enantiomers within each pair.

Q2: Can I separate the native (underivatized) isomers directly?

A2: Yes, direct separation of underivatized amino acids is the preferred approach as it eliminates extra sample preparation steps and potential sources of error.[4] This is typically achieved using specific types of CSPs, such as macrocyclic glycopeptide or crown ether-based columns, which are compatible with aqueous mobile phases suitable for these polar, zwitterionic molecules.[1][4]

Q3: What are the best starting points for column and mobile phase selection?

A3: For underivatized 3-methylglutamic acid, a macrocyclic glycopeptide column (e.g., teicoplanin-based) is an excellent starting point due to its success with a wide range of amino acids.[4][5] These columns possess ionic groups and can operate in reversed-phase, polar ionic, or polar organic modes.[4] A good initial mobile phase would be a simple, LC-MS compatible mixture, such as Methanol:Water:Formic Acid (70:30:0.02).[4] For derivatized isomers, polysaccharide-based CSPs are highly versatile.[6]

Chiral Method Development Workflow

Developing a robust chiral separation method requires a systematic approach. The following workflow illustrates the key decision points and optimization loops.

Caption: A systematic workflow for developing a chiral HPLC method for 3-methylglutamic acid isomers.

Troubleshooting Guide

Problem 1: I see peaks, but the resolution is poor (Rs < 1.5) for all isomers.

| Question | Underlying Cause & Explanation | Recommended Action & Protocol |

| Have you optimized the mobile phase organic modifier concentration? | The concentration of the organic modifier (e.g., methanol or acetonitrile) is a critical parameter. For macrocyclic glycopeptide CSPs, retention and selectivity often exhibit a "U-shaped" curve with respect to organic content.[4] This is due to a combination of analyte solubility effects and conformational changes in the chiral selector.[4][7] Maximum selectivity may not occur at the lowest or highest organic percentage. | Protocol: Organic Modifier Optimization 1. Prepare a series of mobile phases with varying organic content (e.g., for a MeOH/Water system, test 90%, 80%, 70%, 60%, 50% MeOH).2. Equilibrate the column with each mobile phase for at least 20 column volumes.3. Inject your standard and record retention times (k) and resolution (Rs).4. Plot Rs vs. % Organic Modifier to identify the optimal concentration. |

| Is your column temperature controlled? | Temperature directly impacts the thermodynamics of the chiral recognition process. Sometimes, increasing temperature can improve peak shape and efficiency but decrease selectivity. Conversely, sub-ambient temperatures often enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to significantly improved resolution.[8][9] | Protocol: Temperature Screening 1. Using a column oven, set the temperature to 25°C and run your sample.2. Decrease the temperature to 15°C, allow the system to stabilize for 30 minutes, and inject again.3. Increase the temperature to 40°C, stabilize, and inject.4. Compare the chromatograms. Note any changes in elution order or peak spacing, which indicates a change in enantioselectivity. |

| Have you tried a different organic modifier? | The type of organic modifier influences chiral recognition. Acetonitrile is an aprotic solvent that is a good hydrogen bond acceptor, while alcohols (methanol, ethanol, isopropanol) are protic and can act as both H-bond donors and acceptors.[3] Switching from methanol to acetonitrile, or using a combination, can fundamentally alter the interactions (e.g., inclusion complexing, hydrogen bonding) responsible for separation.[3] | Systematically replace the primary organic modifier. For example, if your method uses 70% Methanol, try a method with 70% Acetonitrile or 70% Ethanol. Also, consider ternary mixtures (e.g., 50% MeOH, 20% ACN, 30% Water) as they can provide unique selectivities. |

Problem 2: I can separate the two diastereomeric pairs, but I cannot resolve the enantiomers within each pair.

This is a common and challenging scenario. It indicates that the CSP can recognize the difference in the overall 3D shape between the threo and erythro diastereomers but is failing to differentiate between the mirror-image enantiomers.

Caption: Troubleshooting logic for when enantiomers co-elute.

Q4: What does "changing the mobile phase mode" mean?

A4: Chiral separations on macrocyclic glycopeptide phases can be performed in several modes, each promoting different interaction mechanisms:

-

Reversed-Phase (RP): High aqueous content (e.g., Water/MeOH). Promotes hydrophobic interactions and inclusion complexing.[3]

-

Polar Ionic Mode (PIM): High organic content (e.g., Acetonitrile/Methanol) with small amounts of acid and base (e.g., 0.1% Acetic Acid and 0.05% Triethylamine). This mode leverages ionic interactions between the charged analyte and the charged sites on the CSP.

-

Polar Organic Mode (POM): 100% organic solvent (e.g., Methanol or Acetonitrile), often with acidic or basic additives. This mode relies on hydrogen bonding and dipole-dipole interactions.

Switching between these modes can dramatically alter selectivity because it changes which molecular interactions dominate the separation process.

Q5: When should I give up on direct separation and use derivatization?

A5: If extensive screening of multiple CSPs and mobile phase conditions fails to resolve the enantiomers, an indirect approach using a chiral derivatizing agent (CDA) is a powerful alternative.[1][10]

Principle: You react your racemic mixture of 3-methylglutamic acid with a single, pure enantiomer of a CDA (e.g., Marfey’s reagent, FDAA).[10][11] This reaction converts your four stereoisomers into four new diastereomeric derivatives. Since diastereomers have different physical properties, they can now be separated on a standard, high-efficiency achiral column (like a C18).[2][11]

Protocol: Derivatization with Marfey's Reagent (FDAA)

-

Sample Prep: Dissolve ~50 µg of your 3-methylglutamic acid isomer mixture in 100 µL of 1M sodium bicarbonate.

-

Reagent Prep: Add 200 µL of a 1% (w/v) solution of FDAA (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide) in acetone.

-

Reaction: Vortex the mixture and incubate at 40°C for 1 hour in a heating block.

-

Quenching: Cool the sample to room temperature and neutralize by adding 100 µL of 1M HCl.

-

Analysis: Dilute the sample with your mobile phase and inject it into an HPLC system equipped with a C18 column.

Problem 3: My peak shapes are poor (fronting or tailing).

| Potential Cause | Explanation | Solution |

| Mass Overload | Injecting too much sample can saturate the chiral stationary phase, leading to broad, tailing, or "shark-fin" shaped peaks. Chiral columns typically have a lower loading capacity than achiral columns. | Reduce the injection concentration and/or volume by a factor of 5-10 and re-inject. |

| Secondary Interactions | Unwanted ionic interactions between the analyte and residual silanol groups on the silica support can cause peak tailing, especially for basic compounds. | Add a competitor to the mobile phase. For acidic analytes like 3-methylglutamic acid, a small amount of a stronger acid (e.g., 0.1% TFA or Formic Acid) can help. For basic analytes, a competing base (e.g., 0.1% TEA) is used. |

| Inappropriate Sample Solvent | Injecting the sample in a solvent much stronger than the mobile phase (e.g., 100% DMSO into a 90% aqueous mobile phase) can cause peak distortion and splitting. | The ideal scenario is to dissolve the sample directly in the mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample. |

Summary of Key Separation Parameters

The following table summarizes the expected impact of changing common HPLC parameters during method development for 3-methylglutamic acid on a macrocyclic glycopeptide CSP.

| Parameter | Change | Expected Effect on Retention | Expected Effect on Selectivity (α) | Primary Mechanism Influenced |

| Organic Modifier % | Increase (in RP mode) | U-shaped curve; retention may decrease then increase[4] | Variable; often increases with higher organic %[4] | Hydrophobicity, CSP Conformation |

| Column Temperature | Increase | Usually decreases | Unpredictable; can increase or decrease | Thermodynamics of Binding |

| Mobile Phase pH | Adjust towards pI | Increases (analyte is neutral) | Can change significantly | Analyte/CSP Ionization State |

| Additive (Acid/Base) | Add/Increase Conc. | Generally decreases | Can improve or change | Ionic Interactions, Silanol Suppression |

| Flow Rate | Decrease | Increases | No change | Column Efficiency (N) |

References

-

Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). AVESİS. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

-

Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. [Link]

-

Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. [Link]

-

The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). PubMed. [Link]

- Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025). [Link not available]

-

Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (n.d.). PMC - NIH. [Link]

-

How Does Temperature Affect Selectivity?. (n.d.). LCGC International. [Link]

-

Validation of Amino Acid Analysis Methods. (2025). ResearchGate. [Link]

-

Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers. [Link]

-

Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts. [Link]

-

Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC - NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Improving the Solubility of (2S,3S)-3-Methylglutamic Acid HCl

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are working with (2S,3S)-3-Methylglutamic Acid Hydrochloride. Dissolution can be a significant hurdle in experimental setup and formulation. This document provides a scientifically-grounded, in-depth troubleshooting framework to address and overcome these challenges, ensuring the integrity and reproducibility of your results.

Section 1: Understanding the Molecule - The 'Why' Behind Solubility Challenges

(2S,3S)-3-Methylglutamic Acid HCl (Molecular Weight: 197.62 g/mol ) is a derivative of the acidic amino acid, glutamic acid.[1][2] Its structure contains three ionizable groups: two carboxylic acid groups and one amino group. The solubility of such a molecule is not a simple constant; it is fundamentally dictated by the pH of the aqueous environment.

The molecule exists as a hydrochloride salt, meaning the amino group is protonated (-NH₃⁺) in its solid form, which generally enhances water solubility compared to its free acid form.[3][4] However, when dissolved in neutral water, the molecule's overall charge depends on the solution's pH relative to the pKa values of its functional groups. Like all amino acids, it will exhibit its lowest solubility at its isoelectric point (pI), where the net charge on the molecule is zero, promoting aggregation and precipitation.[5][6]

To effectively solubilize this compound, you must control the pH to shift the equilibrium away from the sparingly soluble zwitterionic form to a more soluble cationic or anionic species.

Figure 1: Relationship between pH, ionization state, and solubility.

Section 2: Troubleshooting Guide & FAQs

This section is structured to address common issues in a logical, step-by-step manner.

Q1: I'm having trouble with the initial dissolution of (2S,3S)-3-Methylglutamic Acid HCl in water. What is the recommended baseline procedure?

A1: Many dissolution issues arise from suboptimal initial conditions. Before moving to more complex methods, ensure your baseline procedure is sound. The hydrochloride salt form should be readily soluble in water if prepared correctly, but its acidic nature can create a localized environment that hinders dissolution if not dispersed quickly.

Baseline Dissolution Protocol:

-

Solvent Choice: Begin with high-purity, deionized, or distilled water.

-

Weighing: Accurately weigh the required amount of (2S,3S)-3-Methylglutamic Acid HCl.

-

Dispersion: Add the solid powder to your full target volume of water while the water is being agitated (e.g., on a magnetic stir plate). Do not add the water to the powder, as this can cause clumping.

-

Agitation: Stir the solution vigorously at room temperature for at least 15-30 minutes.

-

Observation: If the solid has not fully dissolved, you may observe a fine suspension or cloudiness. This indicates you are near the solubility limit under these conditions and should proceed to other troubleshooting steps.

-

Gentle Warming: If particulates remain, gently warm the solution to 30-40°C while stirring. Many compounds exhibit increased solubility with temperature. Caution: Avoid excessive heat, which could risk chemical degradation.

-

Sonication: If warming is ineffective or not desired, sonicating the suspension in a water bath for 5-10 minute intervals can be highly effective.[7] Sonication breaks down particle aggregates, increasing the surface area available for solvation.[7]

If these physical methods fail, the issue is almost certainly chemical (i.e., pH-related).

Q2: The compound won't fully dissolve in neutral water even with stirring and sonication. How does pH specifically affect this compound?

A2: This is the most common and critical issue. The solubility of amino acids is profoundly dependent on pH.[5][6][8] Your solution is likely at or near the compound's isoelectric point (pI), where it is least soluble. To increase solubility, you must adjust the pH to ensure the molecule carries a net positive or negative charge.

-

At Low pH (e.g., pH 1-2): Both carboxylic acid groups will be protonated (-COOH), and the amino group will be protonated (-NH₃⁺). The molecule will have a net positive charge, disrupting the crystal lattice, increasing electrostatic repulsion between molecules, and dramatically increasing solubility.

-

At High pH (e.g., pH 8-10): Both carboxylic acid groups will be deprotonated (-COO⁻), and the amino group will be neutral (-NH₂). The molecule will have a net negative charge, which also increases repulsion and solubility.

Since you are starting with the HCl salt, the most direct path to high solubility is to further decrease the pH.

Q3: What is a reliable, step-by-step protocol for adjusting pH to improve solubility?

A3: This protocol provides a controlled method to find the optimal pH for your desired concentration.

Protocol for pH-Mediated Dissolution:

-

Prepare Titrants: Prepare low-molarity solutions of acid and base (e.g., 0.1 M HCl and 0.1 M NaOH). Using dilute solutions prevents overshooting the target pH.

-

Create a Suspension: Add the (2S,3S)-3-Methylglutamic Acid HCl to about 80% of your final target volume of water and begin stirring to create a uniform suspension.

-

Monitor pH: Place a calibrated pH probe into the suspension. The initial pH will likely be acidic.

-

Acidic Adjustment (Recommended First Step):

-

Slowly add the 0.1 M HCl dropwise to the stirring suspension.

-

Pause after every few drops to allow the pH to stabilize and to observe if the solid is dissolving.

-

Continue adding acid until all the solid material has dissolved. Note the final pH. This will give you the minimum pH required for solubility at your target concentration.

-

-

Basic Adjustment (Alternative Method):

-

If an acidic solution is incompatible with your experiment, you can adjust to a basic pH.

-

Slowly add 0.1 M NaOH dropwise. You may observe the solubility decrease further as you approach the pI, followed by a sharp increase as the pH becomes basic and the compound dissolves.

-

Continue adding base until the solution is clear. Note this final pH.

-

-

Final Volume Adjustment: Once the compound is fully dissolved, add water to reach your final target volume and mix thoroughly. Re-check the pH.

Q4: Can I use organic co-solvents like DMSO, ethanol, or DMF?

A4: While co-solvents are a common strategy for non-polar compounds, they are often less effective for highly polar, charged molecules like amino acid salts. Water is typically the best solvent. However, in some specific applications, a co-solvent system may be necessary.

| Solvent | Expected Performance & Rationale | Suitability |

| Water | Excellent (with pH adjustment). The polar nature of water effectively solvates the charged cationic and anionic forms of the molecule. | Primary recommendation. |

| DMSO | Moderate. DMSO is a polar aprotic solvent and may dissolve the compound to some extent, but high concentrations are unlikely without pH modification of an aqueous component. | Use as a last resort or for specific assay requirements. |

| Ethanol/Methanol | Poor. The hydrochlorides of dicarboxylic amino acids are often insoluble in alcohol because one charged group is neutralized, but the molecule still resembles an alcohol-insoluble zwitterion.[4] | Not recommended for primary dissolution. |

| DMF | Poor to Moderate. Similar to DMSO, it may offer some solubility but is unlikely to be superior to a pH-adjusted aqueous solution.[3] | Not recommended for primary dissolution. |

Key Takeaway: Exhaust pH-adjustment strategies in aqueous buffers before turning to organic co-solvents. If a co-solvent is required by the experimental protocol, dissolve the compound in the smallest possible volume of pH-adjusted buffer first, then slowly add this solution to the co-solvent with vigorous stirring.

Section 3: Summary Workflow & Best Practices

For clarity, the troubleshooting process can be visualized as a decision-making workflow.

Figure 2: Step-by-step troubleshooting workflow for dissolution.

Best Practices Summary:

-

Always Prioritize pH: For amino acids and their salts, pH is the most powerful tool for enhancing solubility.

-

Use Dilute Titrants: Adjust pH with low-molarity acids/bases to avoid overshooting and potential precipitation.

-

Add Solid to Liquid: Always add the powdered compound to the solvent with agitation to prevent clumping.

-

Verify Stability: If you must use extreme pH values for dissolution, consider performing a stability study (e.g., using HPLC over time) to ensure your compound does not degrade under these conditions.

-

Document Everything: Record the final pH, temperature, and any co-solvents used for your stock solutions to ensure reproducibility.

References

-

PubChem. . National Center for Biotechnology Information.

-

PubChem. . National Center for Biotechnology Information.

-

ResearchGate. .

- Lee, C-Y., et al. (2014).

- Needham, T. E., Jr. (1971). The Solubility of Amino Acids in Various Solvent Systems. Purdue University.

- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.

-

Sigma-Aldrich. .

- Hayashi, K., et al. (1951). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan.

- Patel, V. R., et al. (2012).

- Al-kassas, R., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceuticals.

Sources

- 1. (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt | C6H12ClNO4 | CID 71750364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | C6H12ClNO4 | CID 71750363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Synthesis of (2S,3S)-3-Methylglutamic Acid

Welcome to the technical support center for the synthesis of (2S,3S)-3-Methylglutamic Acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly poor yields, in the stereoselective synthesis of this valuable non-proteinogenic amino acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction: The Challenge of Stereocontrol

The primary difficulty in synthesizing (2S,3S)-3-Methylglutamic Acid lies in controlling the stereochemistry at two adjacent chiral centers, C2 and C3. Achieving high diastereoselectivity is paramount, as contamination with other stereoisomers—(2R,3S), (2S,3R), and (2R,3R)—complicates purification and significantly reduces the yield of the desired product. This guide will focus on common issues encountered in diastereoselective approaches, particularly those employing chiral auxiliaries, and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of (2S,3S)-3-Methylglutamic Acid.

Q1: My overall yield is consistently low, even though TLC analysis suggests the main reaction is proceeding. What are the most likely causes?

A1: Low isolated yields, despite apparent reaction completion, often point to one of three main issues:

-

Poor Diastereoselectivity: The most common culprit is the formation of multiple diastereomers. While your target (2S,3S) isomer may be present, a significant portion of your starting material could be converted into (2S,3R), (2R,3S), or (2R,3R) isomers. These are often difficult to separate from the desired product, leading to loss during purification.

-

Difficult Purification: The high polarity of amino acids and the subtle structural differences between diastereomers can make chromatographic separation challenging. Product may be lost on the column, or fractions may be mixed, leading to a lower isolated yield of the pure desired isomer.

-

Product Decomposition: Some intermediates in the synthesis of 3-methylglutamic acid can be sensitive to the reaction or workup conditions, leading to decomposition.[1] For instance, certain organometallic additions can result in degradation if not performed under optimal conditions.[1]

Q2: I'm seeing multiple spots on my TLC/multiple peaks in my crude NMR that I suspect are diastereomers. How can I confirm this and improve the diastereoselectivity?

A2: Confirming the presence of diastereomers can be achieved by careful analysis of the crude reaction mixture using high-resolution NMR (¹H and ¹³C) or by LC-MS. Diastereomers will often show distinct, albeit sometimes overlapping, signals.

To improve diastereoselectivity, consider the following:

-

Reaction Conditions: Diastereoselectivity can be highly sensitive to reaction parameters. For enolate alkylations, the choice of base, solvent, temperature, and the presence of additives like lithium chloride can dramatically influence the outcome.[2] For instance, the aggregation state of lithium enolates, which is influenced by solvent and additives, can affect which face of the enolate is accessible for alkylation.[2]

-

Reagent Stoichiometry: Precise control over the stoichiometry of your reagents is essential. Excess base or electrophile can sometimes lead to side reactions or epimerization at the C2 position.

Q3: Are there alternative synthetic strategies I should consider if my current method consistently fails to provide good yields?

A3: Yes, if a particular method is proving problematic, exploring alternative routes is a valid strategy. Some established alternatives include:

-

Enzymatic Synthesis: Biocatalytic methods can offer exceptional stereoselectivity and mild reaction conditions.[6] Enzymes such as aminotransferases or dehydrogenases can be employed for the asymmetric synthesis of amino acids.[6][7] While this may require screening of different enzymes and optimization of reaction conditions (pH, temperature, co-factors), it can be a powerful approach for obtaining enantiomerically pure amino acids.[8][9]

-

Michael Addition to Chiral Michael Acceptors: A stereoselective 1,4-addition of a methyl group (e.g., using an organocuprate) to a chiral pyroglutamate derivative can be an effective strategy.[1]

-

Starting from a Chiral Pool: L-glutamic acid itself can be a starting material for enantiodivergent syntheses of complex molecules, and similar principles could be adapted.[10]

Part 2: Troubleshooting Guide for a Common Synthetic Route: Asymmetric Alkylation

A prevalent method for synthesizing β-substituted amino acids like (2S,3S)-3-Methylglutamic Acid is the diastereoselective alkylation of a chiral enolate. A common approach involves the use of an Evans oxazolidinone auxiliary. The following guide will troubleshoot common issues in this synthetic pathway.

Workflow: Evans Oxazolidinone Alkylation

Caption: Troubleshooting logic for low yield.

Part 3: Experimental Protocols

Protocol 1: Diastereoselective Alkylation using an Evans Auxiliary

This protocol is a generalized procedure and may require optimization for your specific substrate.

-

Preparation of the N-Acyl Oxazolidinone:

-

Dissolve the chiral oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Cool the solution to 0 °C.

-

Add triethylamine (1.5 equiv.).

-

Slowly add the desired protected glutamic acid acyl chloride (1.1 equiv.).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, perform an aqueous workup (e.g., wash with aq. NaHCO₃, brine), dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography.

-

-

Alkylation:

-

Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF under an argon atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add NaHMDS (1.05 equiv., 1.0 M in THF) dropwise.

-

Stir the resulting enolate solution at -78 °C for 30-60 minutes.

-

Add methyl iodide (1.2 equiv.) dropwise.

-

Stir at -78 °C for 2-4 hours, then allow the reaction to warm slowly to 0 °C over 2 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product should be analyzed for diastereoselectivity before purification.

-

-

Auxiliary Cleavage:

-

Dissolve the purified alkylated product (1.0 equiv.) in a mixture of THF and water (e.g., 3:1).